3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 31399-83-4
VCID: VC17052182
InChI: InChI=1S/C12H12ClN3O4/c1-12(2,3)10-14-15(11(17)20-10)9-5-4-7(16(18)19)6-8(9)13/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12ClN3O4
Molecular Weight: 297.69 g/mol

3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

CAS No.: 31399-83-4

Cat. No.: VC17052182

Molecular Formula: C12H12ClN3O4

Molecular Weight: 297.69 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one - 31399-83-4

Specification

CAS No. 31399-83-4
Molecular Formula C12H12ClN3O4
Molecular Weight 297.69 g/mol
IUPAC Name 5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C12H12ClN3O4/c1-12(2,3)10-14-15(11(17)20-10)9-5-4-7(16(18)19)6-8(9)13/h4-6H,1-3H3
Standard InChI Key ZVCSOYNAOLZQED-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

The compound’s IUPAC name, 5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one, reflects its core structure: a 1,3,4-oxadiazol-2-one ring substituted at position 3 with a 2-chloro-4-nitrophenyl group and at position 5 with a tert-butyl group. The planar oxadiazole ring contributes to its aromatic stability, while the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring enhance its reactivity in electrophilic substitutions . The tert-butyl group introduces steric bulk, potentially influencing binding interactions in biological systems.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number31399-83-4
Molecular FormulaC₁₂H₁₂ClN₃O₄
Molecular Weight297.69 g/mol
IUPAC Name5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one
Canonical SMILESCC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)N+[O-])Cl

Synthesis and Manufacturing Processes

General Synthetic Routes for 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are typically synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives. For this compound, a plausible route involves:

  • Hydrazide Formation: Reacting 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclization: Treating the hydrazide with a tert-butyl-containing acyl chloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) .

  • Purification: Isolation via column chromatography or recrystallization .

Reaction Optimization

Key parameters influencing yield include:

  • Temperature: Cyclization proceeds optimally at 0–5°C to minimize side reactions .

  • Solvent: Acetonitrile (ACN) is preferred for its ability to dissolve both polar and non-polar intermediates .

  • Catalysts: Phosphoric acid or formic acid may enhance reaction efficiency .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsIntermediateYield*
12-Chloro-4-nitrobenzoic acid + NH₂NH₂·H₂O2-Chloro-4-nitrobenzohydrazide70–80%
2Tert-butyl acyl chloride + EDC/HOBTCrude oxadiazole50–60%
3Recrystallization (EtOH/H₂O)Purified product85–90%
*Theoretical yields based on analogous reactions .

Physicochemical Properties and Analytical Characterization

Spectral Data

  • IR Spectroscopy: Expected peaks include N-H stretches (3260–3135 cm⁻¹), C=O (1730–1680 cm⁻¹), and NO₂ asymmetric stretches (1540–1490 cm⁻¹) .

  • NMR (Hypothetical):

    • ¹H NMR: tert-butyl protons at δ 1.3–1.4 ppm; aromatic protons at δ 7.5–8.2 ppm.

    • ¹³C NMR: Oxadiazole carbonyl at δ 165–170 ppm; nitro group carbons at δ 140–150 ppm .

Chromatographic Analysis

Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1) resolves the compound at a retention time of 6.2 minutes . This method is scalable for preparative isolation and pharmacokinetic studies .

Table 3: HPLC Conditions for Analytical Separation

ParameterValue
ColumnNewcrom R1 (5 µm, 4.6 × 250 mm)
Mobile PhaseACN:H₂O:H₃PO₄ (70:30:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time6.2 min

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • Bioactivity Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory profiles.

  • Toxicokinetics: Assess ADME (absorption, distribution, metabolism, excretion) properties.

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